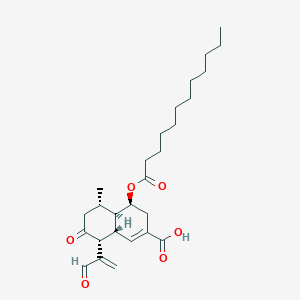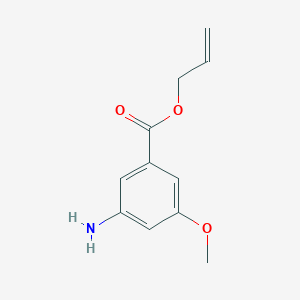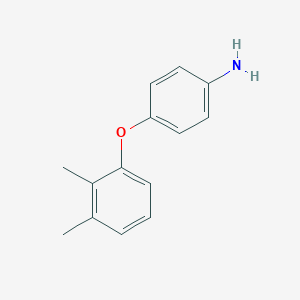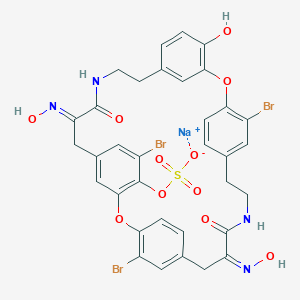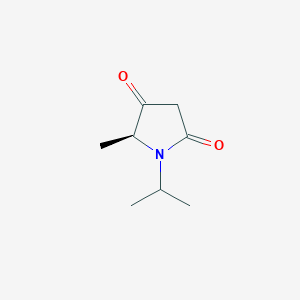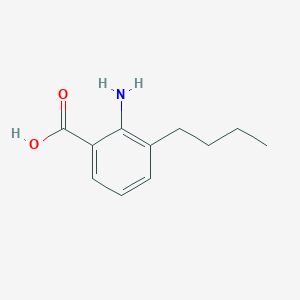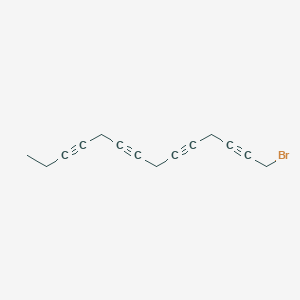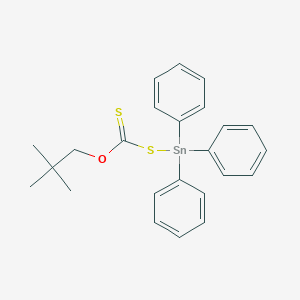
O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate is a chemical compound that has been widely used in scientific research. It is commonly referred to as DMPT and has various applications in different fields of study.
Mécanisme D'action
DMPT is believed to work by inhibiting the growth of microorganisms. It does this by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. DMPT also stimulates the secretion of growth hormone in animals, leading to increased growth rates.
Biochemical and Physiological Effects
DMPT has been found to have various biochemical and physiological effects. It has been shown to increase the activity of digestive enzymes in animals, leading to improved nutrient absorption. DMPT has also been found to improve the immune system of animals by increasing the production of antibodies. Additionally, DMPT has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for lab experiments. It is easy to synthesize and has a long shelf life. It is also stable under different environmental conditions, making it suitable for use in various experiments. However, DMPT has some limitations. It is toxic to aquatic organisms and can cause environmental damage if not used properly. Additionally, its effects on humans are not well understood, and further research is needed to determine its safety.
Orientations Futures
Several future directions for DMPT research can be identified. One area of interest is the development of new methods for synthesizing DMPT that are more efficient and environmentally friendly. Another area of interest is the investigation of DMPT's effects on different microorganisms and its potential use as an antimicrobial agent. Additionally, further research is needed to determine the safety and efficacy of DMPT in humans and animals.
Conclusion
In conclusion, DMPT is a chemical compound that has various applications in scientific research. It is synthesized by reacting triphenyltin chloride with 2,2-dimethylpropyl mercaptan in the presence of a base. DMPT has been found to have antimicrobial, antifungal, and antiviral activities, and it has been used as a growth promoter in aquaculture and animal feed. DMPT works by inhibiting the growth of microorganisms, stimulating the secretion of growth hormone in animals, and improving the immune system of animals. DMPT has several advantages for lab experiments, but it also has some limitations. Further research is needed to determine its safety and efficacy in humans and animals.
Méthodes De Synthèse
DMPT is synthesized by reacting triphenyltin chloride with 2,2-dimethylpropyl mercaptan in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and takes about 24 hours to complete. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.
Applications De Recherche Scientifique
DMPT has been widely used in scientific research due to its unique properties. It has been found to have antimicrobial, antifungal, and antiviral activities. DMPT has also been used as a growth promoter in aquaculture and animal feed. Additionally, it has been used in the synthesis of other organic compounds.
Propriétés
IUPAC Name |
O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2.3C6H5.Sn/c1-6(2,3)4-7-5(8)9;3*1-2-4-6-5-3-1;/h4H2,1-3H3,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKVTIZLQNLEBA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26OS2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

